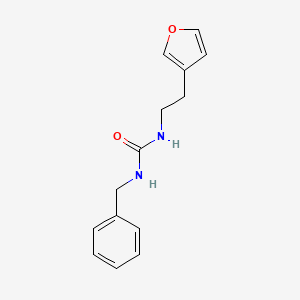

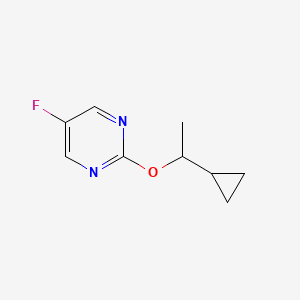

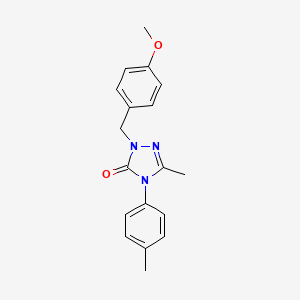

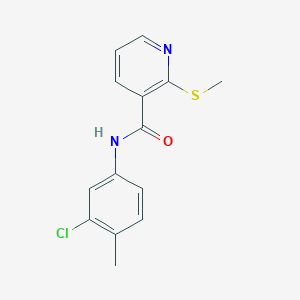

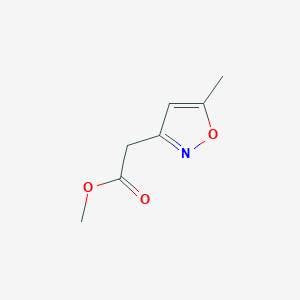

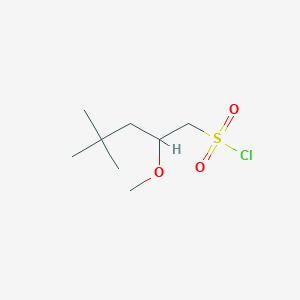

![molecular formula C17H16N2O3S2 B2481602 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896369-42-9](/img/structure/B2481602.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves complex chemical reactions, often aimed at enhancing specific pharmacological activities. For instance, a study on the synthesis of N-substituted imidazolylbenzamides for cardiac electrophysiological activity indicates the complexity and targeted nature of such synthetic efforts (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this family can be intricate, with studies employing X-ray diffraction to elucidate their crystalline forms and intermolecular interactions. For example, the crystal structure of a related compound was determined, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the structure (Sharma et al., 2016).

Chemical Reactions and Properties

These compounds participate in novel reactions, such as those with N-sulfonylamines leading to various products like thiadiazoles and oxathiazoles, showcasing their reactive versatility (Tornus et al., 1996).

Physical Properties Analysis

The physical properties, including solubility and fluorescence, are critical for the practical application of these compounds. A study on a fluorogenic reagent for thiols related to this compound class reveals insights into these aspects, demonstrating the compound's potential in biochemical assays (Toyo’oka et al., 1989).

Chemical Properties Analysis

The chemical properties of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives are investigated through their interactions and reactions, offering insights into their functional groups and potential reactivity patterns. For example, their role as gelators and the influence of methyl functionality on gelation behavior are examined, showing the compound's utility in material science (Yadav & Ballabh, 2020).

Scientific Research Applications

Pharmacological Potential of Benzothiazoles

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antidiabetic, and notably, antitumor properties. The structure of benzothiazoles, including the 2-arylbenzothiazole moiety, has been identified as crucial in the development of potential antitumor agents. Some benzothiazole compounds have already made their way into clinical use for the treatment of various diseases and disorders, highlighting the importance of this nucleus in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Therapeutic Applications and Mechanisms

Studies have shown that benzothiazoles possess a wide range of therapeutic applications, underpinned by diverse mechanisms of action. For instance, compounds within this class have been explored for their potential in treating Alzheimer's disease through amyloid imaging, indicating their role in early detection and the evaluation of new therapies. This reflects the broader utility of benzothiazoles in understanding and treating neurological conditions (Nordberg, 2007).

Chemical and Biological Interactions

The interaction of benzothiazoles with other molecules, including their role in hydrogen bonding within dimethyl sulfoxide (DMSO) mixtures, has been a subject of study. These interactions are crucial for understanding the dissolution properties and macroscopic solution behavior of benzothiazoles in various solvents, which is important for their formulation and application in medicinal chemistry (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-10-8-9-13-15(11(10)2)18-17(23-13)19-16(20)12-6-4-5-7-14(12)24(3,21)22/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUZWKWSSMFWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[(oxan-4-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2481526.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)